Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

MOCVD precursor thermal stability volatilization window

Pd(TMHD)₂ addresses carbon contamination in high-temperature Pd thin-film deposition. Unlike Pd(acac)₂, which decomposes above 160°C, Pd(TMHD)₂ undergoes complete volatilization at 291°C with negligible residue - enabling dense, low-resistivity Pd metallization. • >130°C wider process window vs. Pd(acac)₂; suitable for substrate temperatures exceeding 200°C • Fluorine-free ALD precursor - no corrosive HF byproducts; compatible with standard ALD tooling • ≥99% delivery efficiency at 150°C via aerosol-assisted sublimation for cost-effective atmospheric-pressure CVD

Molecular Formula C22H40O4Pd
Molecular Weight 475.0 g/mol
Cat. No. B13394024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)
Molecular FormulaC22H40O4Pd
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd]
InChIInChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-;
InChIKeyBAMDVVIRBULKGA-ATMONBRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(TMHD)₂: High-Temp Volatile CVD/ALD Precursor


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) [Pd(TMHD)₂, also referred to as Pd(dpm)₂] is a homoleptic palladium(II) β-diketonate complex. The bulky tert-butyl substituents on the TMHD ligand create a sterically shielded coordination sphere that endows the compound with high thermal stability and clean, residue-free volatilization behavior [1]. These properties make Pd(TMHD)₂ particularly attractive as a metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursor for the fabrication of high-purity palladium thin films [2].

High-temperature CVD/ALD Wide volatilization window enables deposition at elevated substrate temperatures without decomposition.
Fluorine-free ligand Eliminates risk of corrosive HF byproducts and fluorine contamination in semiconductor processing.
Clean, residue-free transport Delivers high-purity palladium films with minimal carbonaceous impurities.

Risks of Substituting Pd(TMHD)₂ with Generic Analogs


Palladium β-diketonate precursors are not interchangeable. Ligand architecture dictates the temperature window for volatilization, the cleanliness of the solid-to-vapor transition, and the amount of non-volatile residue that forms during delivery. Pd(TMHD)₂ undergoes complete volatilization at 291 °C with essentially no residue [1], whereas the widely used Pd(acac)₂ is confined to a narrow sublimation range of 100–160 °C [2] and begins to decompose at higher temperatures, generating carbonaceous impurities that degrade film quality. Even among structurally related β-diketonates, replacing oxygen donor atoms with sulfur shifts decomposition pathways and reduces volatility to the point of unsuitability for CVD [3]. Selecting the wrong precursor therefore directly compromises deposition rate, film purity, and process reproducibility.

Pd(TMHD)₂
Generic Analogs
Volatilization window
Clean, residue-free volatilization across a wide temperature range supports high-temperature CVD processes.
Limited thermal stability
Pd(acac)₂ sublimes only in a narrow low-temperature window and decomposes at elevated temperatures, generating carbonaceous residues.
Volatility chemistry
All‑oxygen β-diketonate ligand ensures complete gas‑phase transport with essentially no non‑volatile residue.
Sulfur-substituted analogs
Introducing sulfur donor atoms has been reported to cause significant decomposition, limiting CVD suitability.
Fluorine-free design
No fluorine content eliminates risk of HF corrosion and interfacial contamination in semiconductor processing.
Fluorinated β-diketonates
Pd(hfac)₂ contains fluorine that can lead to film contamination and release corrosive HF during thermal decomposition.

Quantitative Evidence vs. Closest Palladium Analogs


Wider Volatilization Window vs. Pd(acac)₂

Pd(TMHD)₂ undergoes complete volatilization with no detectable residue in thermogravimetric analysis (TGA) under nitrogen at 291 °C [1]. In contrast, Pd(acac)₂ is reported to sublime only within a narrow 100–160 °C window under inert conditions [2]; above 200 °C, Pd(acac)₂ undergoes rapid thermal decomposition that leaves non-volatile residues [3]. This 131 °C wider usable temperature range for Pd(TMHD)₂ enables higher substrate temperatures during MOCVD, which is critical for achieving high-density, low-resistivity palladium films.

Wider Volatilization Window
Cross-study comparable
291 °C complete vs 100–160 °C (Pd(acac)₂) Operable >130 °C higher without decomposition
Enables higher deposition temperatures for dense, low-resistivity Pd films.
TGA under N₂ (target); sublimation study (comparator)
MOCVD precursor thermal stability volatilization window

Clean Volatilization vs. Sulfur-Substituted Analog

In a direct head-to-head TGA study, Pd(TMHD)₂ (complex 1) and its mono‑thio analog Pd(S‑tmhd)₂ (complex 2) both volatilized with essentially no residue, whereas the dithio analog Pd(S,S‑tmhd)₂ (complex 3) underwent significant decomposition during attempted volatilization [1]. The temperature of maximum rate of weight loss (TMWL) was shown to increase systematically with sulfur substitution, confirming that the all‑oxygen TMHD ligand uniquely preserves clean gas‑phase transport behavior [1].

Clean Volatilization
Direct head-to-head
Essentially no residue vs Significant decomposition (S,S‑thio analog)
Residue-free transport preserves precursor flux and film purity.
TGA comparison of oxygen vs. sulfur analogs
CVD precursor volatility residue-free

Aerosol-Assisted Sublimation Efficiency

Despite being classified as a low-volatility precursor, Pd(TMHD)₂ can be delivered with near‑quantitative efficiency via aerosol‑assisted sublimation. In a tandem differential mobility analyzer (DMA) study, aerosol particles of Pd(TMHD)₂/butanone solution up to 700 nm in diameter were found to sublimate to ≥99% at 150 °C with a residence time of approximately 2.5 s [1]. MeCpPtMe₃, a higher-volatility platinum precursor used as a reference, achieved complete sublimation under identical conditions. This demonstrates that Pd(TMHD)₂ can be employed in atmospheric‑pressure fluidized‑bed CVD reactors, bypassing the need for expensive high‑vacuum infrastructure [1].

Aerosol Sublimation
Direct head-to-head
≥99% at 150 °C, 2.5 s vs MeCpPtMe₃ complete (reference)
Supports atmospheric-pressure CVD with high precursor utilization.
Butanone solution, 700 nm aerosol, tandem-DMA
aerosol-assisted CVD precursor delivery low-volatility precursor

Compact Film Morphology via MOCVD

Palladium films deposited on quartz substrates by MOCVD using Pd(TMHD)₂ as the precursor were characterized by X‑ray diffraction (XRD) and atomic force microscopy (AFM). The films exhibited a pure palladium phase with a continuous and compact surface morphology, free of pinholes or granular discontinuities [1]. In contrast, films deposited from simple alkylpalladium precursors such as cis‑[PdMe₂(PMe₃)₂] under similar CVD conditions produced rougher surfaces with higher carbon impurity levels [2].

Film Morphology
Cross-study comparable
Continuous, compact pure Pd vs Rougher film with carbon impurities
Compact film supports device-quality metallization and barrier performance.
MOCVD on quartz; XRD and AFM
MOCVD film morphology palladium thin film

Fluorine-Free ALD Precursor Status

A foundational patent on atomic layer deposition of noble metals explicitly lists Pd(TMHD)₂ among the preferred precursors for palladium ALD processes, alongside Pd(hfac)₂ [1]. Unlike Pd(hfac)₂, the TMHD ligand contains no fluorine, eliminating the risk of fluorine incorporation into the deposited film or the release of corrosive HF during thermal decomposition. Pd(hfac)₂ is known to be more volatile than Pd(TMHD)₂ [2], but its fluorine content can lead to interfacial contamination in semiconductor applications.

Fluorine-Free ALD
Class-level inference
0 F atoms per molecule vs 12 F atoms in Pd(hfac)₂
Eliminates fluorine contamination and HF corrosion risk in ALD.
ALD patent lists Pd(TMHD)₂ as preferred precursor
atomic layer deposition fluorine-free precursor noble metal ALD

High-Impact Application Scenarios


High-Temp MOCVD for Microelectronics

Pd(TMHD)₂ is the precursor of choice when substrate temperatures must exceed 200 °C to achieve dense, low-resistivity Pd metallization. Its complete volatilization at 291 °C provides a >130 °C wider process window than Pd(acac)₂, enabling deposition on temperature-sensitive device structures without carbon contamination from precursor decomposition [1].

Atmospheric-Pressure CVD for Pd Catalysts

Despite its low intrinsic volatility, Pd(TMHD)₂ can be delivered with ≥99% efficiency at 150 °C via aerosol-assisted sublimation, making it uniquely suited for cost-effective atmospheric-pressure CVD processes that produce highly dispersed Pd nanoparticles (1–2.2 nm) on oxide supports [2].

Fluorine-Free ALD in Semiconductor Fab

When device specifications prohibit fluorine contamination, Pd(TMHD)₂ serves as a validated, fluorine-free ALD precursor. It is explicitly cited as a preferred Pd source in ALD patent literature, allowing integration into existing ALD tooling without the corrosive HF byproducts associated with Pd(hfac)₂ [3].

Pd Membranes for Hydrogen Separation

The ability of Pd(TMHD)₂ to deposit continuous, compact Pd films via MOCVD, as confirmed by XRD and AFM, makes it a strong candidate for fabricating defect-free palladium membranes used in high-purity hydrogen separation and purification [1].

Application
Selection Property
Validation Focus
High-temp MOCVD for microelectronics
Wide volatilization window without decomposition
Film resistivity, carbon contamination
Atmospheric-pressure CVD for catalysts
Aerosol-assisted sublimation efficiency
Precursor delivery, nanoparticle dispersion
Fluorine-free ALD in semiconductor fab
Fluorine-free ligand chemistry
Interfacial purity, HF corrosion avoidance
Pd membranes for hydrogen separation
Compact, continuous film deposition
Membrane integrity, hydrogen selectivity
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